2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
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Overview
Description
2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group attached to a pyrazole ring via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-aminomethylphenol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, pyrazoline derivatives, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
- 2-({[(1-Propyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
- 2-({[(1-Butyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol
Uniqueness
2-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[[(1-ethylpyrazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O/c1-2-16-8-7-12(15-16)10-14-9-11-5-3-4-6-13(11)17/h3-8,14,17H,2,9-10H2,1H3 |
InChI Key |
VSPYAWABUAZBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
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